

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

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Compound of Interest

Compound Name: **4-Bromo-6-fluoroisoquinoline**

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NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of **4-Bromo-6-fluoroisoquinoline**. Both ^1H and ^{13}C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the connectivity and regiochemistry of the substituents.

Expertise & Experience: Why NMR is Indispensable

For a molecule like **4-Bromo-6-fluoroisoquinoline**, with multiple aromatic protons and carbons, 1D NMR (^1H and ^{13}C) is essential to confirm the core structure. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen, bromine, and fluorine atoms, while the coupling constants in the ^1H NMR spectrum reveal the spatial relationships between adjacent protons. For complex cases or to definitively assign all signals, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to map proton-proton and proton-carbon correlations, respectively.

Experimental Protocol: ^1H and ^{13}C NMR

- Sample Preparation: Accurately weigh 5-10 mg of **4-Bromo-6-fluoroisoquinoline** and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.

- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving complex multiplets in the aromatic region.
- ^1H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Set the spectral width to cover a range of 0-12 ppm.
 - Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
 - A relaxation delay of 1-2 seconds is generally sufficient.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
 - A greater number of scans will be required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak as a reference.

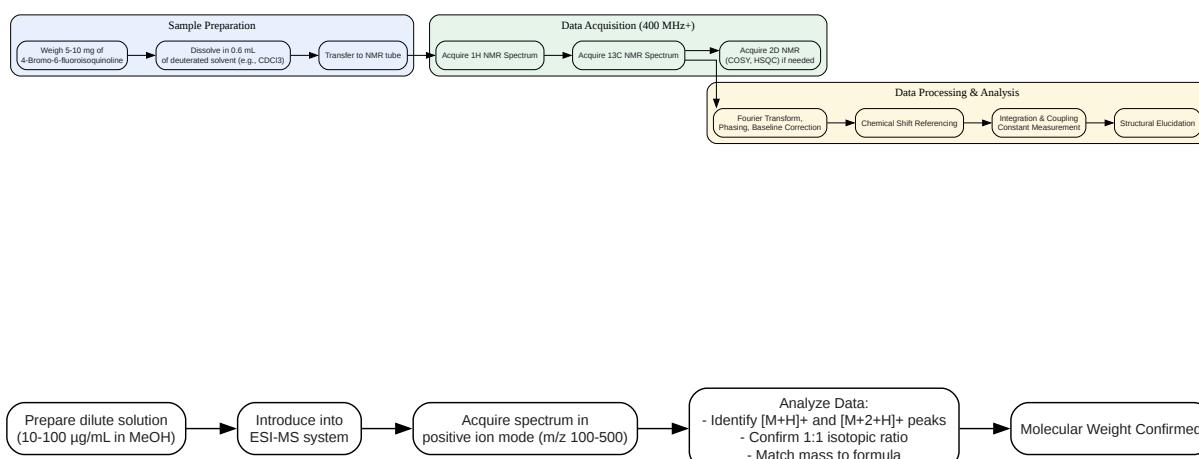
Data Interpretation: Expected Chemical Shifts and Coupling Constants

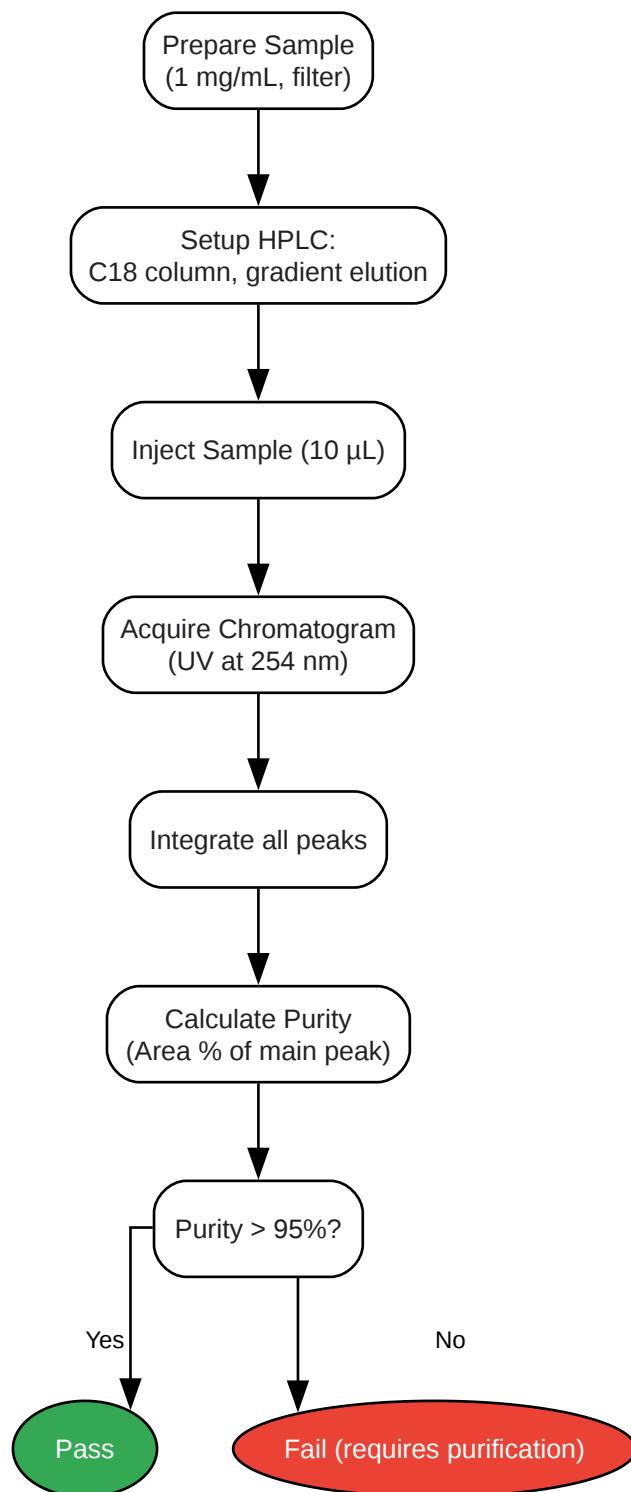
While a definitive, published spectrum for **4-Bromo-6-fluoroisoquinoline** is not readily available, we can predict the expected NMR data based on the analysis of related isoquinoline and quinoline structures.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 1: Predicted ^1H and ^{13}C NMR Data for **4-Bromo-6-fluoroisoquinoline**

Atom Position	Predicted ¹ H Chemical Shift (ppm) & Multiplicity	Predicted ¹³ C Chemical Shift (ppm)
C1	~9.0 (s)	~152
C3	~8.5 (s)	~145
C4	-	~122
C5	~8.0 (dd, J ≈ 9, 5 Hz)	~129
C6	-	~160 (d, ¹ JCF ≈ 250 Hz)
C7	~7.5 (dd, J ≈ 9, 2 Hz)	~115 (d, ² JCF ≈ 22 Hz)
C8	~7.8 (dd, J ≈ 9, 5 Hz)	~125 (d, ³ JCF ≈ 7 Hz)
C4a	-	~135
C8a	-	~128

s = singlet, d = doublet, dd = doublet of doublets, J = coupling constant in Hz.



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